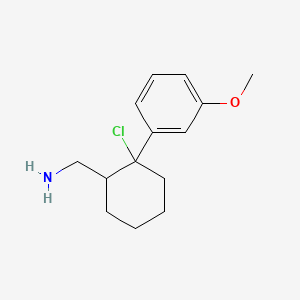

2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine

CAS No.: 73806-38-9

Cat. No.: VC18483484

Molecular Formula: C14H20ClNO

Molecular Weight: 253.77 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 73806-38-9 |

|---|---|

| Molecular Formula | C14H20ClNO |

| Molecular Weight | 253.77 g/mol |

| IUPAC Name | [2-chloro-2-(3-methoxyphenyl)cyclohexyl]methanamine |

| Standard InChI | InChI=1S/C14H20ClNO/c1-17-13-7-4-6-11(9-13)14(15)8-3-2-5-12(14)10-16/h4,6-7,9,12H,2-3,5,8,10,16H2,1H3 |

| Standard InChI Key | JOQQPFMZRONACM-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2(CCCCC2CN)Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [2-chloro-2-(3-methoxyphenyl)cyclohexyl]methanamine, reflects its core structure: a cyclohexane ring substituted at the 2-position with a chlorine atom and a 3-methoxyphenyl group, alongside a methylamine side chain. The stereochemistry at the 2-position introduces chirality, which may influence its biological activity. Key identifiers include:

| Property | Value |

|---|---|

| CAS No. | 73806-38-9 |

| Molecular Formula | |

| Molecular Weight | 253.77 g/mol |

| SMILES | COC1=CC=CC(=C1)C2(CCCCC2CN)Cl |

| InChIKey | JOQQPFMZRONACM-UHFFFAOYSA-N |

The methoxyphenyl group contributes electron-donating effects via the methoxy substituent, potentially enhancing stability and interaction with aromatic systems in biological targets.

Synthesis Methods

Key Reaction Pathways

The synthesis of 2-Chloro-2-(m-methoxyphenyl)cyclohexanemethylamine involves sequential functionalization of a cyclohexanone precursor. A representative route includes:

-

Chlorination of Cyclohexanone Derivatives:

Starting with 2-methylcyclohexanone, electrophilic chlorination using reagents like sulfuryl chloride () introduces the chlorine atom at the 2-position, yielding 2-chloro-2-methylcyclohexanone . -

Grignard or Nucleophilic Amination:

Reaction with m-methoxyphenylmagnesium bromide forms the methoxyphenyl-substituted cyclohexanol intermediate, which undergoes dehydration to the corresponding alkene. -

Reductive Amination:

The alkene is subjected to hydroamination using methylamine and a palladium catalyst, followed by reduction (e.g., with ) to yield the final amine product .

Optimization Challenges

Critical parameters include solvent polarity (polar aprotic solvents like THF enhance nucleophilicity), temperature control (–78°C for lithiation steps ), and stoichiometric ratios to minimize byproducts. Yields up to 59% have been reported for optimized one-pot protocols .

Physicochemical Properties

While comprehensive data remain limited, inferred properties from structural analogs include:

-

Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the amine and methoxy groups.

-

Melting Point: Estimated 120–140°C based on cyclohexanemethylamine derivatives.

-

Stability: Susceptible to oxidative degradation; storage under inert atmospheres recommended.

The chlorine atom’s electronegativity () and the methoxy group’s +M effect create a dipole moment favoring interactions with hydrophobic protein pockets.

Analytical Characterization

Spectroscopic Data

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume